molecular formula C10H15O2P B14507461 Diethylphosphinic acid phenyl ester CAS No. 63027-79-2

Diethylphosphinic acid phenyl ester

Cat. No.: B14507461
CAS No.: 63027-79-2
M. Wt: 198.20 g/mol
InChI Key: ZWAWVIDZQLHHEL-UHFFFAOYSA-N
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Description

Diethylphosphinic acid phenyl ester, also known as diethyl phenylphosphonate, is an organophosphorus compound with the molecular formula C10H15O3P. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a phosphonic acid ester group attached to a phenyl ring, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylphosphinic acid phenyl ester can be synthesized through several methods. One common method involves the reaction of phenylphosphonic dichloride with ethanol in the presence of a base. The reaction proceeds as follows: [ \text{PhP(O)Cl}_2 + 2 \text{EtOH} \rightarrow \text{PhP(O)(OEt)}_2 + 2 \text{HCl} ] This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods: On an industrial scale, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Diethylphosphinic acid phenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diethylphosphinic acid phenyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethylphosphinic acid phenyl ester involves its ability to act as a nucleophile or electrophile in various chemical reactions. The ester group can undergo hydrolysis to form phosphonic acid, which can then participate in further reactions. The compound’s reactivity is influenced by the electronic and steric properties of the phenyl ring and the ester group .

Comparison with Similar Compounds

    Diethyl phosphite: Similar in structure but lacks the phenyl ring.

    Ethyl benzoate: Contains a benzoate ester group instead of a phosphonic acid ester.

    Phenylphosphonic acid: Lacks the ethyl ester groups .

Uniqueness: Diethylphosphinic acid phenyl ester is unique due to its combination of a phosphonic acid ester group and a phenyl ring, which imparts distinct reactivity and properties. This makes it a valuable reagent in organic synthesis and industrial applications .

Properties

CAS No.

63027-79-2

Molecular Formula

C10H15O2P

Molecular Weight

198.20 g/mol

IUPAC Name

diethylphosphoryloxybenzene

InChI

InChI=1S/C10H15O2P/c1-3-13(11,4-2)12-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3

InChI Key

ZWAWVIDZQLHHEL-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(CC)OC1=CC=CC=C1

Origin of Product

United States

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